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Compound of Interest

Compound Name: beta-D-galactosamine

Cat. No.: B3047559

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of beta-D-
galactosamine (3-D-GalN), an essential amino sugar implicated in numerous biological
processes, including the synthesis of glycoproteins and glycolipids. Understanding its precise
molecular configuration is critical for research in glycobiology, pharmacology, and drug
development.

Core Chemical Structure

Beta-D-galactosamine is a monosaccharide derivative of galactose. Its systematic IUPAC
name is (2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol[1]. The structure is
characterized by a six-membered pyranose ring, which is the most stable cyclic form for
hexoses.

Key structural features include:

o Pyranose Ring: The molecule adopts a stable chair conformation, specifically the Sachse
trans configuration (4C1), which minimizes steric hindrance between substituents[2].

e Amino Group: The defining feature is an amino group (-NH2) at the C2 position, replacing
the hydroxyl group of galactose. This classifies it as a hexosamine[1].

o Stereochemistry:
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o The "D" designation indicates the configuration at the C5 chiral center is analogous to D-
glyceraldehyde.

o The "beta (B)" anomer specifies that the hydroxyl group at the anomeric carbon (C1) is in
the equatorial position, oriented cis to the -CH20H group at C5.

o The stereochemistry at C4 is epimeric to glucose, meaning the hydroxyl group at this
position has an axial orientation in the common chair conformation.

The molecular formula is C6H13NO5, and its computed molecular weight is 179.17 g/mol [1].

Quantitative Structural Data

The precise bond lengths and angles of B-D-galactosamine have been determined through X-
ray crystallography of its hydrochloride salt. The galactosamine ring exhibits the expected chair
conformation. The following tables summarize the interatomic distances and angles as reported
in the crystallographic study by Takai et al. (1972)[2].

Table 1: Interatomic Distances (Bond Lengths) in

Angstroms (A)

Bond Length (A) Bond Length (A)
C(1)-C(2) 1.528 C(1)-0(1) 1.402
C(2)-C(3) 1.530 C(2)-N 1.503
C(3)-C(4) 1.522 C(3)-0(3) 1.428
C(4)-C(5) 1.529 C(4)-0(4) 1.429
C(5)-C(6) 1516 C(6)-0(6) 1.426
C(1)-0(5) 1.432

C(5)-0(5) 1.442

Data extracted from Takai, M., et al. (1972). Acta Crystallographica Section B, 28(8), 2370-
2376.[2]
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Table 2: Bond Angles in Degrees (°)

Angle Value (°) Angle Value (°)
0(5)-C(1)-C(2) 110.1 C(4)-C(5)-C(6) 113.1
C(1)-C(2)-C(3) 110.1 C(4)-C(5)-0(5) 109.1
C(2)-C(3)-C(4) 111.3 C(1)-O(5)-C(5) 112.0
C(3)-C(4)-C(5) 110.0 0(1)-C(1)-C(2) 108.0
N-C(2)-C(1) 110.1 0(3)-C(3)-C(4) 109.3
N-C(2)-C(3) 110.1 0(4)-C(4)-C(3) 110.1
0(1)-C(1)-0(5) 111.4 0(6)-C(6)-C(5) 111.9

Data extracted from Takai, M., et al. (1972). Acta Crystallographica Section B, 28(8), 2370-
2376.[2]

Experimental Protocol for Structure Determination

The definitive structure of 3-D-galactosamine was elucidated using single-crystal X-ray
diffraction. The following methodology is based on the protocol described by Takai et al. for the
analysis of 3-D-galactosamine hydrochloride[2].

1. Crystallization:

Crystals of 3-D-galactosamine hydrochloride were grown as colorless needles.

A suitable single crystal (e.g., with dimensions of 0.07 x 0.23 x 0.11 mm) was selected for
the experiment.

N

. Data Collection:

Preliminary Investigation: Oscillation and Weissenberg photographs were initially used to
determine the crystal system and space group. The crystals were identified as orthorhombic,
with the space group P212121.
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« Diffraction Data Acquisition: Three-dimensional intensity data were collected on an automatic
four-circle diffractometer.

» X-ray Source: Ni-filtered Copper K-alpha (Cu Ka) radiation was utilized.

e Scanning Mode: An w-20 scanning mode was employed to measure the intensities of the
reflections.

3. Structure Solution and Refinement:

e Structure Solution: The positions of the atoms were determined from the collected diffraction
data, likely using direct methods or Patterson synthesis techniques, which were standard at
the time.

o Refinement: The atomic coordinates and thermal parameters were refined using least-
squares methods. The refinement process continued until the R-index, a measure of the
agreement between the calculated and observed structure factors, reached a final value of
0.045.

o Scattering Factors: Atomic scattering factors for chloride ion, and neutral carbon, nitrogen,
and oxygen atoms were taken from the International Tables for X-ray Crystallography.

This protocol provides the high-resolution data necessary to determine the precise three-
dimensional arrangement of atoms, including bond lengths and angles as detailed in the tables
above.

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of 3-D-galactosamine,
indicating the pyranose ring and the stereochemical configuration of its substituents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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